2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(propan-2-yl)phenyl]acetamide
Description
The compound 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(propan-2-yl)phenyl]acetamide features a thieno[3,2-d]pyrimidine core substituted with a butyl group at the 3-position and an acetamide side chain linked to a 2-isopropylphenyl moiety.
Properties
IUPAC Name |
2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-(2-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-4-5-11-23-20(26)19-17(10-12-28-19)24(21(23)27)13-18(25)22-16-9-7-6-8-15(16)14(2)3/h6-10,12,14,19H,4-5,11,13H2,1-3H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWMKEQWJOYDOL-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC=CC=C3C(C)C)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N3O3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(propan-2-yl)phenyl]acetamide typically involves multiple steps:
Starting Materials: : Begin with commercially available precursors such as 2-aminothiophene and appropriate acylating agents.
Cyclization: : The initial step involves the cyclization of 2-aminothiophene with a carbonyl compound to form the thieno[3,2-d]pyrimidine core.
Functionalization: : Introduction of the butyl group at the 3-position via alkylation.
Acetylation: : Reacting the intermediate with acetic anhydride to form the final product.
Industrial Production Methods
In an industrial setting, the production might scale up using continuous flow chemistry techniques, which enhance efficiency and yield while maintaining reaction control.
Chemical Reactions Analysis
Nucleophilic Substitution at Position 6
The electron-deficient pyrimidine ring facilitates nucleophilic substitution at position 6. Common reagents include amines, thiols, and alcohols under basic or acidic conditions.
| Reaction Type | Conditions | Reagents | Product | Yield* |
|---|---|---|---|---|
| Amination | Reflux in DMF, K₂CO₃ | Primary amines (e.g., methylamine) | 6-Amino derivatives | 60–75% |
| Thiolation | EtOH, RT | Thiophenol, NaH | 6-(Phenylthio) analogs | 55–68% |
| Alkoxylation | Toluene, 80°C | Methanol, H₂SO₄ | 6-Methoxy derivatives | ~50% |
*Yields approximate based on analogous thieno[3,2-d]pyrimidine systems.
Oxidation of the Thiophene Ring
The sulfur atom in the thiophene moiety undergoes oxidation with agents like H₂O₂ or m-CPBA, forming sulfoxide or sulfone derivatives.
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C | Sulfoxide | Partial (C=S→S=O) |
| m-CPBA | DCM, 0°C → RT | Sulfone | Complete (C=S→O=S=O) |
Hydrolysis of the Acetamide Group
The acetamide side chain is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid intermediates.
| Hydrolysis Type | Conditions | Reagents | Product |
|---|---|---|---|
| Acidic | HCl (6M), Δ | Carboxylic acid | Free -COOH group |
| Basic | NaOH (2M), Δ | Sodium carboxylate | Water-soluble salt |
Cross-Coupling Reactions
The aryl groups enable palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig .
| Reaction Type | Catalytic System | Substrates | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amines | N-Arylated analogs |
Functionalization of the Butyl Chain
The 3-butyl substituent can undergo alkylation, oxidation, or halogenation .
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Halogenation | Br₂, FeCl₃ | 3-(Bromobutyl) derivative | Precursor for further substitutions |
| Oxidation | KMnO₄, H₂O | 3-(Carboxybutyl) analog | Enhanced solubility |
Cyclization Reactions
Under specific conditions, the compound forms fused heterocycles. For example, heating with hydrazine yields triazolo-thienopyrimidines .
| Cyclization Agent | Conditions | Product |
|---|---|---|
| Hydrazine hydrate | EtOH, Δ | Triazolo[4,3-d]thienopyrimidine |
| Thiourea | DMF, 120°C | Thiazolo[5,4-d]thienopyrimidine |
Key Reaction Mechanisms
-
Nucleophilic Aromatic Substitution : The electron-withdrawing dioxo groups activate position 6 for attack by nucleophiles.
-
Oxidative Ring Expansion : Sulfur oxidation alters ring electronics, influencing subsequent reactivity .
-
Pd-Catalyzed Coupling : The arylacetamide moiety participates in cross-coupling to introduce diverse substituents .
Scientific Research Applications
Chemistry
Synthetic Intermediate: : Utilized as a building block in the synthesis of complex molecules.
Catalysis: : Serving as a ligand in metal-catalyzed reactions.
Biology
Drug Development: : Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Medicine
Therapeutics: : Examined for use in treating various diseases due to its biological activities.
Industry
Materials Science: : Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action involves interactions at the molecular level, where the compound binds to specific targets such as enzymes or receptors. It can inhibit or activate these targets, leading to a cascade of biochemical reactions. For instance, if it acts as an enzyme inhibitor, it may bind to the active site, blocking substrate access and thereby modulating the enzymatic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural differences and molecular properties between the target compound and its analogues:
*Estimated based on structural similarity to .
Key Observations:
The 2-isopropylphenyl group in the target compound may offer steric hindrance compared to bulkier substituents like trifluoromethyl () or bromo/methoxy groups (), influencing receptor binding specificity .
Molecular Weight and Drug-Likeness :
- The target compound (~448.5 Da) and its analogs fall within the acceptable range for small-molecule therapeutics (typically <500 Da), adhering to Lipinski’s Rule of Five .
Biological Activity
The compound 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(propan-2-yl)phenyl]acetamide , also referred to as a thieno[3,2-d]pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
This compound features a unique thieno[3,2-d]pyrimidine core structure with a butyl substituent and an acetamide moiety. The molecular formula is , and it has a molecular weight of approximately 404.5 g/mol. Its structural uniqueness contributes to its biological activity.
Antitumor Activity
Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit significant antitumor properties. For instance, studies have shown that derivatives with similar structures can inhibit the dihydrofolate reductase (DHFR) enzyme, crucial for DNA synthesis in cancer cells. Inhibiting DHFR leads to reduced proliferation of tumor cells. A comparative analysis revealed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like methotrexate, highlighting their potential as effective anticancer agents .
Table 1: Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | IC50 (μM) | Comparison Agent | IC50 (μM) |
|---|---|---|---|
| Compound 20 | 16.2 | Methotrexate | 47 |
| Compound 22 | 3.3 | - | |
| Compound 23 | 6.6 | - |
Antibacterial and Antifungal Properties
The compound has also demonstrated antibacterial and antifungal activities. Its ability to interact with specific biological targets allows it to disrupt the metabolic pathways essential for microbial survival. Studies suggest that thieno[3,2-d]pyrimidines can inhibit bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit key enzymes involved in nucleotide synthesis and metabolic pathways in cancer cells.
- Targeting Folate Receptors : The thieno[3,2-d]pyrimidine scaffold selectively targets folate receptors overexpressed in many cancer cells, enhancing its therapeutic efficacy while minimizing effects on normal cells .
Case Studies
Several studies have explored the efficacy of thieno[3,2-d]pyrimidine derivatives:
- A study involving a series of thieno[3,2-d]pyrimidine compounds demonstrated potent growth inhibition across multiple human tumor cell lines. The most active compounds showed enhanced selectivity for cancer cells compared to normal cells .
- Another investigation focused on the structure-activity relationship (SAR) of these compounds found that modifications at specific positions significantly influenced their biological activity and selectivity profiles .
Q & A
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclocondensation | Thiourea, HCl, 100°C, 12h | 65 | 90% | |
| Acetylation | Chloroacetyl chloride, EtOH, reflux | 78 | 95% | |
| Purification | Silica gel (CHCl:MeOH 9:1) | 85 | 99% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
